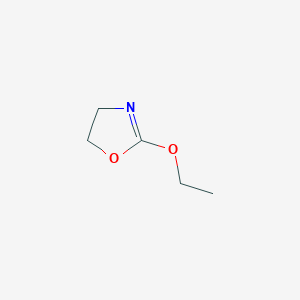
2-Ethoxy-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4,5-dihydro-1,3-oxazole is an organic compound with the molecular formula C5H9NO2. It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out under flow conditions to improve safety and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the yield and purity of the product while minimizing the risk of side reactions and equipment blockages .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU are commonly used oxidizing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding oxazole.
Substitution: Depending on the nucleophile, various substituted oxazoles can be formed.
Applications De Recherche Scientifique
2-Ethoxy-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The oxazole ring can engage in non-covalent interactions with receptors and enzymes, influencing their activity. These interactions can modulate biological pathways, leading to the compound’s observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Ethoxy-4,5-dihydro-1,3-oxazole is unique due to its ethoxy substituent, which imparts distinct chemical properties compared to its analogs. This difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
4075-55-2 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
2-ethoxy-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C5H9NO2/c1-2-7-5-6-3-4-8-5/h2-4H2,1H3 |
Clé InChI |
MTYHIWQZNFDCJT-UHFFFAOYSA-N |
SMILES |
CCOC1=NCCO1 |
SMILES canonique |
CCOC1=NCCO1 |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


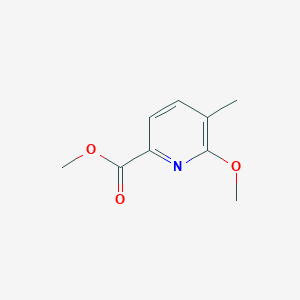
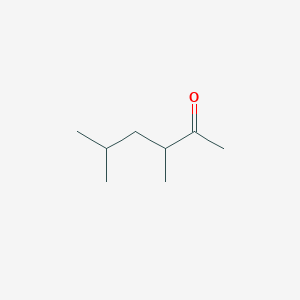


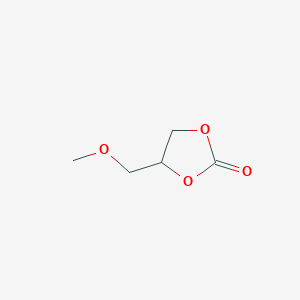



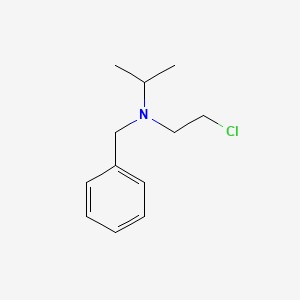



![Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B3190326.png)

